molecular formula C14H10N4 B14427666 2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile CAS No. 83977-29-1

2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile

Cat. No.: B14427666
CAS No.: 83977-29-1
M. Wt: 234.26 g/mol
InChI Key: APGQZIMAKSFHEV-UHFFFAOYSA-N
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Description

2,2’-(Bicyclo[420]octane-2,5-diylidene)dipropanedinitrile is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile typically involves a multi-step process. One common method includes the use of a rhodium (I) complex as a catalyst. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . The rhodium catalyst, notable for its flexible NHC-based pincer ligand, interconverts between coordination modes to fulfill the mechanistic demands of the transformations.

Industrial Production Methods

Industrial production of this compound may involve similar catalytic processes, optimized for large-scale synthesis. The use of tandem catalysis, which enables complex molecules to be assembled in one pot through a sequence of catalytic steps, is a promising approach for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives.

Scientific Research Applications

2,2’-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2’-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application. The compound’s unique bicyclic structure allows it to engage in specific binding interactions, which are crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Bicyclo[420]octane-2,5-diylidene)dipropanedinitrile is unique due to its specific bicyclic structure and the presence of dinitrile groups

Properties

CAS No.

83977-29-1

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

IUPAC Name

2-[5-(dicyanomethylidene)-2-bicyclo[4.2.0]octanylidene]propanedinitrile

InChI

InChI=1S/C14H10N4/c15-5-9(6-16)11-1-2-12(10(7-17)8-18)14-4-3-13(11)14/h13-14H,1-4H2

InChI Key

APGQZIMAKSFHEV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1C(=C(C#N)C#N)CCC2=C(C#N)C#N

Origin of Product

United States

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